molecular formula C9H7F3O B13583248 3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol

3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol

Cat. No.: B13583248
M. Wt: 188.15 g/mol
InChI Key: UMUGKIRUUIQQTO-OWOJBTEDSA-N
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Description

3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of a trifluorophenyl group attached to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with an appropriate reagent to form the desired product. One common method is the aldol condensation reaction, where 3,4,5-trifluorobenzaldehyde is reacted with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with biological molecules. The compound may act on enzymes, receptors, or other cellular targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Trifluoromethyl-phenyl)-prop-2-en-1-ol
  • 1-(3,4,5-Trifluorophenyl)prop-2-en-1-one
  • 3-phenyl-1-(3,4,5-trifluorophenyl)prop-2-en-1-one

Uniqueness

3-(3,4,5-Trifluorophenyl)prop-2-en-1-ol is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

(E)-3-(3,4,5-trifluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H7F3O/c10-7-4-6(2-1-3-13)5-8(11)9(7)12/h1-2,4-5,13H,3H2/b2-1+

InChI Key

UMUGKIRUUIQQTO-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)/C=C/CO

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C=CCO

Origin of Product

United States

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